4-amino-2-methyl-N-(propan-2-yl)benzamide
Overview
Description
4-amino-2-methyl-N-(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research on analogues of 4-amino-N-(1-phenylethyl)benzamide, including structures related to 4-amino-2-methyl-N-(propan-2-yl)benzamide, indicates a focus on anticonvulsant activities. Modifications to the amino and amide groups, as well as the phenylethyl component, demonstrated varied effects on anticonvulsant potency and toxicity. These studies contribute to understanding the structure-activity relationship in anticonvulsant drug development (Clark & Davenport, 1987).
Class III Antiarrhythmic Activity
A series of substituted 4-[(methylsulfonyl)amino]benzamides, related to the chemical structure , were synthesized and evaluated for their Class III antiarrhythmic activity. These compounds showed significant activity without affecting conduction, highlighting their potential in treating arrhythmias without the side effects associated with conduction impairment (Ellingboe et al., 1992).
Inhibitory Effects on Metabolic Processes
Compounds like 3-aminobenzamide and benzamide, which are structurally similar to this compound, have been investigated for their inhibitory effects on poly(adenosine diphosphate-ribose) synthesis. While aimed at understanding the function of this biopolymer, these inhibitors also influenced cell viability, glucose metabolism, and DNA synthesis, indicating the complex role of similar compounds in cellular processes (Milam & Cleaver, 1984).
Properties
IUPAC Name |
4-amino-2-methyl-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-11(14)10-5-4-9(12)6-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIAELQDQLKBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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